7H-Dibenz(DE,J)anthracen-7-one

Description

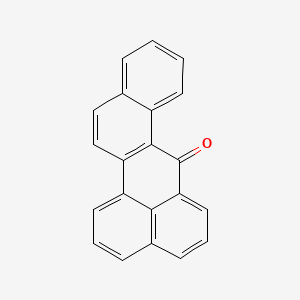

Structure

3D Structure

Properties

IUPAC Name |

pentacyclo[11.7.1.02,11.05,10.017,21]henicosa-1(20),2(11),3,5,7,9,13,15,17(21),18-decaen-12-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12O/c22-21-18-10-4-7-14-6-3-9-16(19(14)18)17-12-11-13-5-1-2-8-15(13)20(17)21/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWFTLUWVSVWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC=CC5=C4C3=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60230321 | |

| Record name | 7H-Dibenz(de,j)anthracen-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80440-44-4 | |

| Record name | 7H-Dibenz(de,j)anthracen-7-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080440444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Dibenz(de,j)anthracen-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Polycyclic Aromatic Ketone Pak Chemistry

Polycyclic aromatic ketones (PAKs) are a subgroup of polycyclic aromatic compounds (PACs) that contain a ketone functional group (a carbonyl group, C=O, bonded to two other carbon atoms) within their fused aromatic ring system. oup.com These compounds are structurally related to polycyclic aromatic hydrocarbons (PAHs), which are composed solely of fused aromatic rings of carbon and hydrogen atoms. astrochem.org The introduction of a ketone group into the aromatic framework significantly influences the molecule's electronic properties, chemical reactivity, and potential applications.

PAKs are of interest to researchers for several reasons:

Synthesis and Reactivity: The synthesis of large and complex PAKs often involves specialized chemical reactions, such as the Scholl reaction, which can lead to unexpected molecular rearrangements and the formation of novel aromatic systems. oup.com Friedel-Crafts acylations and their reverse reactions are also fundamental in synthesizing and modifying PAKs, allowing for the creation of specific isomers by controlling reaction conditions. researchgate.net The carbonyl group can also serve as a handle for further chemical modifications. researchgate.net

Photophysical Properties: The extended π-conjugated systems of PAKs give them interesting photophysical properties. Researchers study their fluorescence and phosphorescence for potential applications in materials science, such as organic electronic devices and dyes. oup.comtandfonline.com Some PAKs exhibit unique fluorescence enhancement phenomena, which could be harnessed for highly sensitive analytical detection methods. nii.ac.jp

Environmental and Astrochemical Significance: PAKs are found in the environment, often as byproducts of combustion processes and the atmospheric degradation of PAHs. nih.gov Their presence in environments like the Arctic and in extraterrestrial materials is a subject of ongoing study. astrochem.orgnih.gov

7H-Dibenz(de,j)anthracen-7-one, with its extensive system of fused rings and a ketone group, is a clear example of a large PAK. Its structure suggests a high degree of aromaticity and a complex electronic nature, making it a potentially interesting, though currently understudied, member of this class.

Synthetic Methodologies and Chemical Derivatization of 7h Dibenz De,j Anthracen 7 One

Historical and Current Synthetic Approaches to the Core Scaffold

The synthesis of polycyclic aromatic ketones (PAKs) like 7H-Dibenz(de,j)anthracen-7-one is a cornerstone of aromatic chemistry. These methods often involve the formation of new rings through intramolecular cyclization reactions.

Improved Synthetic Methods for Enhanced Yield and Purity

Recent research has focused on refining synthetic protocols to increase the yield and purity of polycyclic aromatic compounds. For a related compound, 7H-dibenz(a,kl)anthracen-7-one, an improved synthetic method was reported to produce the pure compound in a higher yield than previously documented methods. researchgate.net While specific yield data for this compound from this particular improved method is not provided in the search results, the general trend in the field is towards optimizing reaction conditions to enhance efficiency. For instance, the Clar reaction of 7H-benz[de]anthracen-7-one, a structurally similar ketone, using a specific molten salt mixture and a reducing agent, yielded several complex polycyclic aromatic hydrocarbons with yields ranging from 7.4% to 10.7%. tandfonline.comresearchgate.net

Evaluation of Prior Synthetic Routes and Their Limitations

Traditional methods for synthesizing polycyclic aromatic hydrocarbons and their derivatives often face limitations. The Clar reaction, a classical method, was reinvestigated for 7H-benz[de]anthracen-7-one, indicating that earlier methods may have had shortcomings in product distribution or yield. tandfonline.com The synthesis of large, fused aromatic systems can be challenging, often requiring harsh reaction conditions. A significant challenge in the synthesis of some polycyclic aromatic ketones is achieving selective deoxygenation. For example, the thermal reduction of 7H-benz[d,e]anthracen-7-one to its corresponding hydrocarbon is slowed by the reversibility of the initial hydrogen-transfer step. acs.org

Mechanistic Insights into Cyclization Reactions in Polycyclic Aromatic Ketone Synthesis

The formation of the polycyclic framework of compounds like this compound relies heavily on cyclization reactions. These reactions can proceed through various mechanisms, including electrophilic substitutions and photocatalytic radical-induced cyclizations. rsc.orgacs.org

Recent advances in photocatalytic synthesis offer a milder alternative to traditional high-temperature methods for creating aromatic rings. rsc.org This approach uses light energy to initiate the cleavage of chemical bonds and subsequent cyclization. rsc.org Computational studies, such as Density Functional Theory (DFT), have provided detailed mechanistic insights into reactions like the Cloke–Wilson rearrangement, which involves the cyclization of a zwitterionic intermediate formed from a nucleophilic ring-opening. nih.govacs.org This type of detailed analysis helps in understanding reaction pathways and optimizing conditions for desired products. nih.govacs.org The formation of polycyclic systems can also occur through reductive cyclization, as seen in the biosynthesis of natural products like ikarugamycin, where an enzyme catalyzes a Michael addition-like reaction to form a five-membered ring. researchgate.net

Strategies for Functionalization and Derivatization

Once the core scaffold of this compound is synthesized, it can be further modified to introduce new functional groups and properties. This functionalization is key to developing new materials with specific electronic or photophysical characteristics.

Carbon-Carbon Bond Formation Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling reaction is a powerful tool for forming carbon-carbon bonds, specifically by coupling terminal alkynes with aryl or vinyl halides. lucp.net This reaction has been successfully applied to the derivatization of the related 7H-benzo[de]anthracen-7-one core.

A facile synthesis of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one was achieved in good yield (74%) via a Sonogashira coupling reaction between 3-bromobenzanthrone (B182157) and phenylacetylene. mdpi.com The reaction was carried out using a palladium catalyst (PdCl2), a phosphine (B1218219) ligand (PPh3), and a copper(I) co-catalyst (CuI) in a mixture of N,N-dimethylformamide (DMF) and triethylamine (B128534) (Et3N) at 80 °C. mdpi.com The choice of solvent and catalyst system is crucial for the success of the Sonogashira coupling, with various protocols developed to optimize the reaction under different conditions, including copper-free, amine-free, and even solvent-free systems. lucp.netnih.govrsc.org

Table 1: Sonogashira Coupling for the Synthesis of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one mdpi.com

| Reactant 1 | Reactant 2 | Catalyst System | Solvent/Base | Temperature | Yield |

|---|

Nucleophilic Substitution Reactions for Heteroatom Incorporation

Incorporating heteroatoms such as nitrogen or sulfur into the polycyclic aromatic framework can significantly alter the electronic and physical properties of the resulting compound. Nucleophilic substitution reactions are a common strategy for achieving this.

In the synthesis of related heterocyclic nanographenes, nucleophilic substitution of haloarenes is a key step. acs.org For example, the synthesis of 1-azabenzanthrones (7H-dibenzo[de,h]quinolin-7-ones) and their derivatives often involves the cyclization of intermediates where a nitrogen-containing group acts as a nucleophile. uchile.cl While a direct example of nucleophilic substitution on this compound was not found in the provided search results, the principles are well-established in the broader field of polycyclic aromatic chemistry. The synthesis of various heterocyclic systems relies on the displacement of leaving groups (like halogens) on an aromatic ring by nucleophiles containing nitrogen, oxygen, or sulfur. acs.org For instance, nitration of an aza-dihydrobenzanthrone followed by reduction with sodium sulfide (B99878) is used to prepare the corresponding amino derivative, demonstrating a sequence of electrophilic and nucleophilic reactions to incorporate a nitrogen-based functional group. uchile.cl

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 7H-benz[de]anthracen-7-one |

| 7H-dibenz(a,kl)anthracen-7-one |

| 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one |

| 3-bromobenzanthrone |

| Phenylacetylene |

| N,N-dimethylformamide |

| Triethylamine |

| 1-azabenzanthrones |

| 7H-dibenzo[de,h]quinolin-7-ones |

| 7H-benz[d,e]anthracene |

| Ikarugamycin |

| Tetrabenzo[a,cd,j,lm]perylene |

| Dibenzo[a,cd]naphtho[1,8-jk]perylene |

Multi-component Reactions and One-Pot Synthesis Techniques for Derivatives

A comprehensive review of the scientific literature reveals a notable absence of specific research dedicated to the synthesis of this compound derivatives using multi-component reactions (MCRs) or one-pot synthesis techniques. While MCRs and one-pot methodologies are powerful tools for the efficient construction of complex molecular architectures, their application to the direct derivatization of the this compound scaffold has not been documented in the reviewed literature. wiley.comnih.govresearchgate.netmdpi.com

MCRs, which involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates portions of all the initial reactants, are widely employed in the synthesis of diverse heterocyclic and polycyclic compounds. wiley.comresearchgate.net Similarly, one-pot syntheses, which streamline synthetic sequences by performing multiple reaction steps in the same flask without intermediate purification, offer significant advantages in terms of efficiency and resource utilization.

Despite the prevalence of these methods in modern organic synthesis, their application to the specific framework of this compound appears to be an unexplored area of research. Searches for derivatization of this compound have yielded information on other types of reactions, such as the Clar reaction, which involves reductive coupling. researchgate.net Studies on related polycyclic aromatic ketones, like 7H-benz[de]anthracen-7-one, have shown derivatization through methods such as Sonogashira coupling, but not via multi-component strategies. mdpi.com

The existing body of research on multi-component and one-pot reactions focuses on the synthesis of a wide array of other molecular scaffolds, including various heterocycles and other classes of polycyclic aromatic hydrocarbons. wiley.comnih.govmdpi.combeilstein-journals.org However, the specific reactivity and suitability of this compound as a substrate in such reactions remain to be investigated. Consequently, there are no detailed research findings, reaction schemes, or data tables to present for this particular subsection.

Further research is required to explore the potential of multi-component and one-pot synthetic strategies for the derivatization of this compound. Such studies could open new avenues for the synthesis of novel derivatives with potentially interesting photophysical or biological properties.

Advanced Structural Elucidation of 7h Dibenz De,j Anthracen 7 One and Its Derivatives

X-ray Crystallographic Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Studies on derivatives of 7H-Benzo[de]anthracen-7-one provide a clear picture of the structural characteristics of the core aromatic system.

Determination of Crystal Structure and Unit Cell Parameters

Detailed crystallographic studies have been performed on derivatives such as 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. mdpi.com Single-crystal X-ray diffraction analysis of this compound revealed a triclinic crystal system with the space group P1. mdpi.com The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, were precisely determined. mdpi.com

Table 1: Crystal Data and Structure Refinement for 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.8957(1) |

| b (Å) | 9.4174(1) |

| c (Å) | 13.3599(2) |

| α (°) | 75.459(1) |

| β (°) | 77.524(1) |

| γ (°) | 87.499(1) |

| Volume (ų) | 1057.73(3) |

| Z | 2 |

This data illustrates the typical parameters obtained from X-ray diffraction analysis for a benzanthrone (B145504) derivative.

Conformational Analysis and Molecular Distortion

The core benzanthrone system is characterized by its planarity, a common feature of extended π-conjugated polyaromatic compounds. mdpi.com In the case of 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, the benzanthrone moiety itself is planar. However, substituents can introduce conformational variability. For instance, the attached piperazine (B1678402) ring adopts a chair conformation. mdpi.com

Intermolecular Interactions in Crystalline States

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. For benzanthrone and its derivatives, π-π stacking interactions are a dominant feature. mdpi.com These occur between the planar aromatic systems of adjacent molecules. In the crystal structure of 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, molecules associate to form centrosymmetric dimers through these π-π interactions, with the shortest intermolecular contact being 3.421(2) Å. mdpi.com

Additionally, weaker interactions such as C–H···π bonds contribute to the stability of the crystal lattice. mdpi.com The interplay of these forces, including van der Waals forces and, in some derivatives, hydrogen bonds, dictates the final crystal packing arrangement, which in turn affects the material's physical properties. rsc.orgmdpi.com

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating molecular structures, particularly for compounds in solution or for probing electronic properties that are not accessible through crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for confirming the chemical structure of benzanthrone derivatives. mdpi.commdpi.com Both ¹H and ¹³C NMR are routinely used. For complex polyaromatic systems where signals often overlap, advanced two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment. researchgate.net

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons, between protons and the carbons they are attached to, and between protons and carbons over multiple bonds, respectively. researchgate.net

For example, in the structural confirmation of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, ¹H and ¹³C NMR were used to identify the signals corresponding to the aromatic protons and carbons of both the benzanthrone core and the phenylethynyl substituent. researchgate.net The chemical shifts (δ) in the ¹H NMR spectrum for the aromatic protons of a substituted benzanthrone core typically appear in the range of 7.12–8.70 ppm. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted Benzanthrone Derivative researchgate.net

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 183.5 |

| Aromatic C | 122.9 - 135.6 |

| Aromatic CH | 123.2 - 133.4 |

Data from 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, illustrating the distinct chemical shifts for different carbon environments.

Electron Spin Resonance (ESR) Spectroscopy of Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to detect and study species with unpaired electrons, such as organic radicals. libretexts.orguni-frankfurt.de The generation of radical cations or anions from polycyclic aromatic hydrocarbons like anthracene (B1667546) and its derivatives can be achieved through chemical or electrochemical oxidation or reduction. utexas.edu

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of the elemental composition of 7H-Dibenz(de,j)anthracen-7-one and its derivatives. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of a unique molecular formula.

The foundational application of HRMS is the confirmation of the parent compound's molecular formula. For this compound, the expected molecular formula is C17H10O. HRMS analysis verifies this by measuring the mass of the molecular ion (M+) with high precision and comparing it to the calculated theoretical exact mass. The minuscule difference between the measured and theoretical mass, known as mass error, confirms the elemental composition.

Table 1: HRMS Data for this compound

| Molecular Formula | Theoretical Exact Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) |

|---|

Note: Measured Mass and Mass Error are representative values illustrating typical HRMS accuracy.

Research on derivatives of this compound further demonstrates the utility of HRMS in structural elucidation. Studies on novel synthesized derivatives, such as 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, explicitly use HRMS to confirm the successful synthesis and the correct structure of the acquired compound.

In addition to determining the mass of the intact molecular ion, mass spectrometry can provide structural information through fragmentation analysis. When the energetically unstable molecular ions break apart, they form smaller, charged fragments. The pattern of these fragments is predictable and serves as a fingerprint for the molecule's structure. For instance, in the analysis of 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, chromatomass spectrometry revealed the molecular ion alongside key fragments, including an ion corresponding to the unsubstituted benzanthrone core (M=228), which confirms the base structure of the derivative. This fragmentation data provides an additional layer of confidence in the structural assignment.

Table 2: Mass Spectrometry Data for this compound Derivatives

| Compound Name | Molecular Formula | Molecular Ion (M+) | Key Fragments (m/z) |

|---|---|---|---|

| 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one | C29H26N2O | 418 | 327, 328, 228, 201 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7H-benzo[de]anthracen-7-one |

| 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one |

Spectroscopic and Photophysical Investigations of 7h Dibenz De,j Anthracen 7 One

Electronic Absorption Spectroscopy

The study of the electronic absorption spectra of 7H-benzo[de]anthracen-7-one and its derivatives provides fundamental insights into their ground state electronic properties and the transitions that occur upon excitation.

The electronic absorption spectra of 7H-benzo[de]anthracen-7-one derivatives typically exhibit broad absorption bands. mdpi.com The lowest energy absorption is generally attributed to a π → π* transition. acs.org In many derivatives, particularly those with donor-acceptor architecture, intramolecular charge transfer (ICT) plays a significant role in the electronic transitions. researchgate.netacs.org This ICT character arises from the electron flow from donor substituents to the electron-accepting benzanthrone (B145504) nucleus. acs.org For instance, the electronic absorption and emission spectra of several methoxy, hydroxy, amino, and anilino derivatives of benz[de]anthracen-7-one have been investigated, confirming that their lowest excited singlet states are of a π–π* nature. acs.org

The introduction of substituents at various positions on the 7H-benzo[de]anthracen-7-one core significantly influences the position of the absorption maxima (λabs). This effect is dependent on the electronic nature of the substituent and its position on the aromatic system.

Electron-donating and electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. For example, in a study of 3-substituted benzanthrone derivatives, absorption maxima were reported in the range of 410–490 nm. acs.org The absorption spectra of a 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one derivative showed a broad band around 416–426 nm. mdpi.com Another derivative, 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, exhibited an absorption maximum that shifted from 426 nm in hexane (B92381) to 457 nm in dimethylsulfoxide (DMSO). mdpi.com

The following table summarizes the effect of various substituents on the absorption maxima of 7H-benzo[de]anthracen-7-one derivatives in different solvents.

| Substituent | Solvent | Absorption Maximum (λabs, nm) | Reference |

|---|---|---|---|

| 3-(Phenylethynyl) | Various | 416 - 426 | mdpi.com |

| 3-[4-(2-Phenylethyl)piperazin-1-yl] | Hexane | 426 | mdpi.com |

| DMSO | 457 | mdpi.com | |

| N'-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide | Hexane | 430 | mdpi.com |

| DMSO | ~490 | mdpi.com |

Emission Spectroscopy and Photoluminescence

The emission properties of 7H-benzo[de]anthracen-7-one and its derivatives are central to their application as fluorescent materials. These properties are highly sensitive to substitution and the surrounding environment.

Substituted 7H-benzo[de]anthracen-7-one derivatives are known to be fluorescent. researchgate.net The emission of light upon excitation is often attributed to the relaxation from an excited state characterized by intramolecular charge transfer. researchgate.net For instance, 3-substituted derivatives have been shown to exhibit pronounced fluorescence. researchgate.net While fluorescence is a dominant relaxation pathway, intersystem crossing to the triplet state, which would lead to phosphorescence, is predicted to be largely absent in some derivatives, making fluorescence a more efficient relaxation process. acs.org The luminescent properties are observed both in solution and in the solid state. mdpi.com

The photoluminescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. For derivatives of 7H-benzo[de]anthracen-7-one, the quantum yield is highly dependent on both the substituent and the solvent.

For 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, the quantum yield was found to vary from 22% in acetonitrile (B52724) to a high of 68% in ethanol. mdpi.com It has been noted that for some derivatives, the highest quantum yield is observed in polar protic solvents like ethanol, which may be due to the stabilization of the excited state, thereby preventing non-radiative decay pathways. mdpi.com In contrast, 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one showed intense luminescence in nonpolar hexane, with significantly lower emission in polar solvents such as acetone (B3395972) and ethanol. mdpi.com

The table below presents the photoluminescence quantum yields for selected 7H-benzo[de]anthracen-7-one derivatives.

| Substituent | Solvent | Quantum Yield (ΦF) | Reference |

|---|---|---|---|

| 3-(Phenylethynyl) | Acetonitrile | 0.22 | mdpi.com |

| Ethanol | 0.68 | mdpi.com | |

| Various ethynyl (B1212043) derivatives | Ethanol | 0.01 - 0.74 | researchgate.net |

| N'-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide | Ethyl acetate (B1210297) and Chloroform (B151607) | Higher than other derivatives | mdpi.com |

A prominent feature of the emission spectra of 7H-benzo[de]anthracen-7-one derivatives is their solvatochromism, which is the change in the color of the emitted light with the polarity of the solvent. This effect is a strong indicator of a change in the dipole moment of the molecule upon electronic excitation, which is characteristic of intramolecular charge transfer states.

For 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, the emission maximum shifts from 492 nm in chloroform to 535 nm in ethanol, representing a bathochromic shift of 43 nm. mdpi.com An even larger bathochromic shift of 68 nm was observed for 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one when moving from benzene (B151609) to ethanol. mdpi.comresearchgate.net Some derivatives exhibit negative solvatochromism, where the emission maximum shifts to shorter wavelengths (hypsochromic shift) in more polar solvents. mdpi.comresearchgate.net

The following table details the solvatochromic shifts in the emission maxima for various derivatives.

| Substituent | Solvent 1 | λem (nm) in Solvent 1 | Solvent 2 | λem (nm) in Solvent 2 | Reference |

|---|---|---|---|---|---|

| 3-(Phenylethynyl) | Chloroform | 492 | Ethanol | 535 | |

| 3-[4-(2-Phenylethyl)piperazin-1-yl] | Hexane | 537 | Ethanol | 664 | mdpi.com |

| 3-(N'-phenyl)piperazino | Ethyl acetate | - | Methanol | ~10-16 nm hypsochromic shift | mdpi.com |

| Ethynyl derivatives | Benzene | 466 | DMSO | 720 | researchgate.net |

Based on a comprehensive search for scientific literature, there is currently no specific information available regarding the excited state dynamics and photoreactivity of the precise chemical compound 7H-Dibenz(de,j)anthracen-7-one . The requested detailed research findings for the specified subsections—Pathways of Electronic Energy Transfer, Triplet State Characterization and Lifetimes, and Photosensitization Mechanisms—could not be located for this exact molecule.

Scientific studies and databases provide information on related but structurally distinct compounds, such as 7H-Benz[de]anthracen-7-one (also known as Benzanthrone) and its various derivatives, as well as other isomers of dibenzanthracenone. mdpi.comresearchgate.netnist.govrsc.org However, due to the strict requirement to focus solely on this compound, the data for these other compounds cannot be used, as their photophysical and photochemical properties would differ significantly.

Therefore, it is not possible to generate a scientifically accurate article for the requested outline at this time. Further experimental research on this compound is needed to characterize its properties.

Computational and Theoretical Studies on this compound

Searches for quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, HOMO-LUMO gap analysis, aromaticity studies, simulation of reaction pathways, and prediction of spectroscopic properties for this exact molecule did not yield specific results. The available literature tends to focus on the smaller, related molecule 7H-Benz[de]anthracen-7-one (also known as Benzanthrone) or on the broader class of polycyclic aromatic hydrocarbons (PAHs) without detailing the properties of this compound itself.

Therefore, it is not possible to provide a detailed, scientifically accurate article that strictly adheres to the provided outline for this specific compound based on the available information.

Table of Compounds Mentioned

Computational and Theoretical Studies on 7h Dibenz De,j Anthracen 7 One

Mechanistic Studies through Computational Modeling

Calculation of Thermochemical Data (e.g., Enthalpies of Formation)

The determination of thermochemical data, such as the standard molar enthalpy of formation (ΔfH°), is fundamental to understanding the stability and reactivity of a compound. For complex polycyclic aromatic hydrocarbons (PAHs) and their derivatives, experimental determination can be challenging. Consequently, high-level quantum chemical calculations have become an essential source for reliable thermochemical data.

For reference, a predicted gas-phase enthalpy of formation at 298.15 K has been calculated for the parent hydrocarbon, Dibenz[a,j]anthracene (B1218775). This value provides an estimation of the energy of the core aromatic structure to which the ketone group is attached in 7H-Dibenz(de,j)anthracen-7-one.

| Compound Name | CAS Number | Formula | Calculated Enthalpy of Formation (ΔfH°₂₉₈K) (kJ/mol) | Method |

|---|---|---|---|---|

| Dibenz[a,j]anthracene | 224-41-9 | C₂₂H₁₄ | 336.3 | B3LYP (corrected) |

Data sourced from a computational study on polycyclic aromatic hydrocarbons. amazonaws.com Note: This data is for the parent hydrocarbon, not this compound.

The calculation process generally involves geometry optimization of the molecule to find its lowest energy conformation, followed by frequency calculations to confirm it as a true minimum and to obtain zero-point vibrational energy and thermal corrections. The enthalpy of formation is then typically calculated via an atomization scheme, which relies on highly accurate theoretical energies of the constituent atoms. aip.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Inquiry

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. For PAHs, QSAR is extensively used for mechanistic inquiry into their carcinogenicity and mutagenicity. conicet.gov.ar These models provide insight into the specific molecular features that drive the toxicological effects of these compounds.

The carcinogenic activity of many PAHs is linked to their metabolic activation into highly reactive intermediates, such as diol epoxides and carbocations, which can then bind to DNA and initiate cancer. researchgate.netacs.org QSAR models for PAHs often use molecular descriptors that quantify the ease of this metabolic activation. Key descriptors include:

Electronic Properties: Energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the molecule's ability to donate or accept electrons.

Thermodynamic Stabilities: Calculated energies of formation for intermediates like epoxides and carbocations. A lower energy (greater stability) of these intermediates often correlates with higher carcinogenic potential. acs.org

Geometric and Topological Descriptors: Parameters related to the size, shape, and presence of specific structural motifs like the "bay region" or "fjord region," which are known to be important for metabolic activation. researchgate.net

While no specific QSAR model for this compound was identified, studies on related structures provide a framework for understanding its potential activity. For instance, theoretical evaluations of dibenzo derivatives often involve docking simulations with enzymes responsible for their metabolism, such as cytochrome P450. nih.gov These studies calculate binding energies and identify key interactions, providing mechanistic clues.

A study on various dibenzo derivatives, including the structurally related Dibenzo[a,j]Anthracene-7,14-dione, evaluated their interaction with the 5α-reductase enzyme, a target in prostate cancer research. ccij-online.org The calculated thermodynamic parameters from such docking studies can serve as descriptors in a QSAR model, offering a quantitative basis for predicting biological activity. ccij-online.org

| Compound Name | Estimated Free Energy of Binding (kcal/mol) | Estimated Inhibition Constant, Ki (nM) |

|---|---|---|

| Dibenzo[a,j]Anthracene-7,14-dione | -10.10 | 39.73 |

Data from a theoretical evaluation of dibenzo derivatives. ccij-online.org These parameters indicate a strong predicted binding affinity, which can be used for mechanistic inquiry.

By applying similar QSAR methodologies, one could predict the biological activity of this compound. This would involve calculating relevant electronic and structural descriptors and using them in established models to provide a mechanistic hypothesis for its potential toxicity, based on its likelihood of forming reactive metabolites.

Reaction Mechanisms and Chemical Transformations of 7h Dibenz De,j Anthracen 7 One

Photochemical Reaction Pathways

Upon absorption of light, 7H-Dibenz[de,j]anthracen-7-one is promoted to an excited electronic state, initiating a series of photochemical processes. Flash photolysis studies have been instrumental in identifying the primary photochemical events, revealing that the lowest triplet excited states are the key transient species for benz[de]anthracen-7-one and several of its derivatives following light absorption. rsc.org The nature and fate of these excited states determine the subsequent reaction pathways.

The photoreduction of ketones often involves the transfer of electrons and protons. For PAKs structurally similar to 7H-Dibenz[de,j]anthracen-7-one, such as oxoisoaporphines and 7H-benzo[e]perimidin-7-one, a stepwise electron-proton-electron transfer mechanism has been identified as a key pathway. uchile.clresearchgate.netresearchgate.net This process is particularly relevant in the presence of electron donors like tertiary amines.

The mechanism proceeds as follows:

Initial Electron Transfer: The triplet excited state of the ketone acts as an electron acceptor, receiving an electron from a donor molecule (e.g., an amine). This results in the formation of a radical ion pair. researchgate.net

Proton Transfer: A proton is then transferred from the amine radical cation to the ketone radical anion, forming a ketyl radical. researchgate.net

Second Electron Transfer: A subsequent electron transfer can lead to the final reduced product.

Studies on related compounds have shown that this stepwise photoreduction can generate long-lived, semi-reduced metastable photoproducts. researchgate.net This mechanism is distinct from a direct hydrogen atom transfer and is facilitated by the electronic properties of the conjugated ketone system. The concept of using electron-proton-transfer mediators is also a strategy inspired by natural photosynthesis to facilitate reduction reactions. d-nb.info

In addition to reduction, the excited states of 7H-Dibenz[de,j]anthracen-7-one can lead to decomposition or modification, particularly in an environmental context. This compound and other oxidized polycyclic aromatic hydrocarbons (oxy-PAHs) are components of atmospheric aerosols and can be formed through photochemical reactions in the atmosphere, representing a type of secondary organic aerosol. aaqr.org

A crucial reaction pathway for the triplet excited state of 7H-Dibenz[de,j]anthracen-7-one in the presence of molecular oxygen (O₂) is the formation of singlet molecular oxygen (¹O₂). This occurs via a Type II photosensitization mechanism. mdpi.com

The process involves the following steps:

The 7H-Dibenz[de,j]anthracen-7-one molecule absorbs a photon and, through intersystem crossing, forms a long-lived triplet excited state. rsc.org

This triplet state molecule collides with a ground-state oxygen molecule (which is itself a triplet, ³O₂).

Energy is transferred from the excited ketone to the oxygen molecule, resulting in the ketone returning to its ground state and the formation of the highly reactive singlet oxygen (¹O₂). mdpi.com

Flash photolysis experiments have determined the rate constants for the quenching of the triplet state of benz[de]anthracen-7-one by oxygen, confirming this interaction. rsc.org The capacity of related aza-aromatic ketones to produce singlet molecular oxygen has also been noted. uchile.cl Singlet oxygen is a powerful oxidant that can react with a wide range of biological and chemical molecules, leading to oxidative damage. mdpi.com

Thermal and Catalytic Reaction Mechanisms

High temperatures and the presence of catalysts can induce profound structural changes in 7H-Dibenz[de,j]anthracen-7-one and its precursors, primarily through intramolecular cyclization and rearrangement reactions.

The Scholl reaction is a powerful synthetic tool for creating carbon-carbon bonds between aromatic systems, leading to highly fused polycyclic aromatic hydrocarbons. nih.gov The core structure of 7H-Dibenz[de,j]anthracen-7-one is itself synthesized via an intramolecular Scholl reaction. nih.govresearchgate.net

Specifically, the cyclodehydrogenation of 1-benzoylnaphthalene (B181615) is a key route to this compound. The reaction is typically performed under harsh conditions, involving a Lewis acid catalyst like aluminum chloride (AlCl₃), often in a high-temperature melt with sodium chloride (NaCl). nih.govresearchgate.net The reaction proceeds via an arenium ion mechanism, where the Lewis acid promotes the formation of an electrophilic species that attacks another part of the aromatic system, followed by dehydrogenation to yield the final, more condensed structure. nih.gov

Table 1: Scholl Reaction for the Synthesis of 7H-Dibenz[de,j]anthracen-7-one

| Precursor | Reagents | Temperature | Product | Reference(s) |

|---|---|---|---|---|

| 1-Benzoylnaphthalene | AlCl₃/NaCl | 140–220 °C | 7H-Dibenz[de,j]anthracen-7-one | nih.govresearchgate.net |

The chemistry of 7H-Dibenz[de,j]anthracen-7-one is closely linked with Friedel-Crafts acyl rearrangements, particularly concerning its precursors. researchgate.net Friedel-Crafts reactions, typically involving an acyl group, an aromatic compound, and a Lewis acid, are fundamental in organic synthesis. sigmaaldrich.com In the context of polycyclic aromatic ketones, these rearrangements can lead to the migration of an acyl group from one position to another.

For example, under the influence of polyphosphoric acid (PPA) at elevated temperatures, 1-benzoylnaphthalene can rearrange to 2-benzoylnaphthalene. researchgate.netresearchgate.net This rearrangement competes with the Scholl reaction. While strong Lewis acids like AlCl₃ favor the Scholl cyclization, PPA can facilitate the acyl rearrangement. nih.gov At even higher temperatures in PPA, the rearranged 2-benzoylnaphthalene can also cyclize to form 7H-Dibenz[de,j]anthracen-7-one. researchgate.netresearchgate.net

The mechanism for these rearrangements in related ketones involves the protonation of the carbonyl oxygen by the strong acid, followed by proton migration to a ring carbon to form a σ-complex. rsc.org Cleavage of a carbon-carbon bond can then release an acylium ion, which can re-attack the aromatic system at a different, more thermodynamically stable position. rsc.org This establishes a clear link between Friedel-Crafts acyl rearrangements and the Scholl reaction in the synthesis and transformation of complex polycyclic ketones. researchgate.net

Electron Transfer Processes and Radical Cation Formation

No specific studies on the electron transfer processes or the formation and characteristics of the radical cation of 7H-Dibenz(de,j)anthracen-7-one were identified.

Formation of Environmentally Relevant Transformation Products (Mechanistic Aspects)

Detailed mechanistic pathways for the environmental transformation of this specific compound are not documented in the available literature.

Oxidative Transformation Pathways Leading to Oxygenated Polycyclic Aromatic Hydrocarbons (oxy-PAHs)

There is no specific information on the oxidative transformation pathways of this compound that lead to the formation of its corresponding oxygenated PAHs.

Generation of PAH-Quinones and Other Oxidized Species

The generation of specific PAH-quinones or other oxidized species from this compound has not been described in the reviewed scientific literature.

Further research and experimental studies are required to elucidate the specific chemical behaviors and environmental fate of this compound.

Molecular Interaction Mechanisms of 7h Dibenz De,j Anthracen 7 One with Biological Systems Mechanistic Focus

Molecular Docking and Receptor Interaction Studies (e.g., Androgen Receptor, 5α-Reductase)

Direct molecular docking and receptor interaction studies specifically for 7H-Dibenz(de,j)anthracen-7-one are not extensively available in the current scientific literature. However, research on structurally similar PAHs provides insights into potential mechanisms of interaction with nuclear receptors like the Androgen Receptor (AR).

Some dibenzanthracene isomers have been identified as capable of activating the Androgen Receptor. ca.gov For instance, dibenz[a,h]anthracene, a structural isomer of the parent hydrocarbon of the title compound, has been shown to activate the AR. ca.gov This suggests a potential mechanism where the planar, hydrophobic structure of the dibenzanthracene core could facilitate binding to the ligand-binding domain of the receptor, potentially acting as an agonist or antagonist. Such interactions are critical as the Androgen Receptor plays a crucial role in the development of hormone-dependent cancers. qub.ac.uk The specific binding mode, affinity, and functional outcome (agonistic vs. antagonistic activity) of this compound with the Androgen Receptor would require dedicated computational docking and in vitro binding assays.

There is currently no specific information available from the searched results regarding the interaction or molecular docking of this compound with 5α-Reductase.

Chemical Adduct Formation with Biomolecules (e.g., Nucleic Acids)

The formation of covalent adducts with biomolecules, particularly nucleic acids, is a well-established mechanism of action for many carcinogenic PAHs. This process typically requires metabolic activation of the parent compound into reactive electrophilic intermediates. who.intresearchgate.net For the parent PAH, dibenz[a,j]anthracene (B1218775) (DB[a,j]A), this mechanism has been studied and involves enzymatic conversion to highly reactive diol epoxides. ca.govnih.gov

The primary pathway involves cytochrome P450 (CYP) enzymes, which introduce epoxide groups across the aromatic rings. researchgate.net These epoxides are then hydrated by epoxide hydrolase to form dihydrodiols. A second epoxidation, often in the sterically hindered "bay region" or "fjord region" of the molecule, results in the formation of diol epoxides, which are considered the ultimate carcinogenic metabolites for many PAHs. ptbioch.edu.pltandfonline.com

These reactive diol epoxides can then attack nucleophilic sites on DNA bases, leading to the formation of stable covalent adducts. who.int In the case of dibenz[a,j]anthracene, studies in mouse epidermis have shown that it forms multiple DNA adducts. who.int The principal adducts are formed with the exocyclic amino groups of deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). who.intptbioch.edu.pl Specifically, both anti- and syn-bay-region diol epoxides of DB[a,j]A have been shown to react with DNA. who.int Analysis of mutations in oncogenes from tumors initiated by DB[a,j]A has specifically implicated the role of deoxyadenosine adducts in the carcinogenic process. ptbioch.edu.pl It has been noted that DB[a,j]A can form a complex profile of up to 23 different adduct species, many of which are more polar than the classic bay-region diol epoxide adducts. ptbioch.edu.pl

| Compound/Metabolite | Role/Interaction | Reference |

|---|---|---|

| Dibenz[a,j]anthracene (DB[a,j]A) | Parent Polycyclic Aromatic Hydrocarbon | ca.gov |

| DB[a,j]A-dihydrodiols | Intermediate metabolites formed by epoxide hydrolase | who.int |

| DB[a,j]A-3,4-diol-1,2-oxide | Reactive bay-region diol epoxide; ultimate carcinogenic metabolite | nih.gov |

| Deoxyguanosine (dG) Adducts | Covalent adducts formed between DB[a,j]A diol epoxides and guanine (B1146940) in DNA | who.int |

| Deoxyadenosine (dA) Adducts | Covalent adducts formed between DB[a,j]A diol epoxides and adenine (B156593) in DNA; implicated in mutations | ptbioch.edu.pl |

Photobiological Interaction Mechanisms (e.g., Photosensitized Processes in Biological Media)

Specific experimental studies on the photobiological interaction mechanisms of this compound are limited in the reviewed literature. However, the structural class to which it belongs—polycyclic aromatic ketones—provides a basis for postulating potential mechanisms. Compounds with extended π-conjugated systems and carbonyl groups, such as benzanthrone (B145504) (a related but smaller four-ring ketone), are known to be photoactive. nih.govlongdom.org

Upon absorption of light (typically UVA or visible light), the molecule is promoted from its ground state to an excited singlet state. From here, it can undergo intersystem crossing to a more stable, longer-lived triplet state. acs.org This excited triplet state molecule can then initiate photochemical reactions through two primary mechanisms, known as Type I and Type II photosensitized processes.

Type I Mechanism: The excited photosensitizer can directly interact with a substrate molecule (like a lipid, protein, or nucleic acid) through hydrogen atom or electron transfer, generating radicals. These radicals can then react with molecular oxygen to produce reactive oxygen species (ROS), such as the superoxide (B77818) anion (O₂•⁻). nih.gov

Type II Mechanism: The excited triplet state photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), which is unique in being a triplet in its ground state. This energy transfer results in the formation of highly reactive singlet molecular oxygen (¹O₂). nih.govlongdom.orgscispace.com Singlet oxygen is a potent oxidizing agent that can damage a wide variety of biological molecules.

Studies on the related compound benzanthrone confirm its ability to generate both superoxide anions and singlet oxygen upon irradiation. nih.govlongdom.org This generation of ROS is believed to be a key mechanism behind the phototoxicity and photocontact dermatitis observed with some of these compounds. nih.govnih.gov Therefore, it is plausible that this compound could also act as a photosensitizer in biological media, leading to oxidative stress and cellular damage through the generation of ROS upon exposure to light.

Q & A

Basic Research Questions

Q. What are the key structural characteristics of 7H-Dibenz(DE,J)anthracen-7-one, and how do they influence its chemical reactivity?

- Answer : The compound features a planar polycyclic aromatic framework with a ketone group at the 7-position. X-ray crystallography reveals intramolecular steric distortions due to hydrogen repulsion, which reduce planarity and influence reactivity in cyclization or hydrogen-transfer reactions . Substituents (e.g., amino or nitro groups) alter electronic transitions and protonation behavior, as shown by UV-Vis and fluorescence spectroscopy .

Q. What analytical methods are recommended for quantifying this compound in environmental samples?

- Answer : Gas chromatography (GC) with flame ionization detection (FID) or fluorimetry is optimal. For air particulates, Hi-Vol sampling followed by ITLC fluorimetry achieves a detection limit of 5 ng and ±3.6% precision . Solvent extraction efficiency varies: benzene-diethylamine (4:1 v/v) recovers 50–80% of the compound from airborne particulates .

Q. How is this compound synthesized, and what factors improve yield?

- Answer : Improved synthesis involves cyclization of anthracene derivatives in hydrogen-donor solvents (e.g., 9,10-dihydroanthracene). Optimized conditions (e.g., ternary NaCl/KCl/ZnCl₂ melts with Zn dust) yield ~10% of PAH derivatives like tetrabenzo[a,cd,lm,o]perylene . Purity is confirmed via NMR (δ 8.77–8.22 ppm for aromatic protons) .

Advanced Research Questions

Q. How can density functional theory (DFT) rationalize the reaction kinetics of this compound under hydrogen-transfer conditions?

- Answer : DFT calculations reveal reversibility in the initial hydrogen-transfer step during thermal reduction. The benzylic C-H bond dissociation enthalpy (BDE) of hydrogen donors (e.g., 7H-benzanthrene) correlates with reaction rates. Reverse radical disproportionation (RRD) mechanisms explain slow self-hydrogenation in donor solvents .

Q. What are the challenges in isolating PAH derivatives from the Clar reaction of this compound?

- Answer : Product complexity requires semi-preparative HPLC for purification. Tetrabenzo[a,cd,lm,o]perylene (minor product) is identified via ¹H/¹³C NMR and confirmed by microscale cyclization. Competing pathways yield dibenzo-naphthoperylenes, necessitating solvent polarity control to favor specific isomers .

Q. How do atmospheric conditions influence the formation of mutagenic nitro derivatives of this compound?

- Answer : Reaction with NO₂/O₃ in polar solvents (e.g., CH₂Cl₂) yields 3-nitrobenzanthrone via heterolytic nitration, while nonpolar solvents favor 2-nitro isomers. Protonic acids or solid supports enhance regioselectivity. Environmental detection requires GC-MS with isotope dilution to address matrix interference .

Q. What methodologies assess the cytotoxicity of this compound derivatives?

- Answer : Carboxamide-linked cationic derivatives are screened via in vitro cytotoxicity assays (e.g., human lung/liver cell lines). In vivo efficacy is tested against murine colon 38 tumors, with curative activity observed for 11-carboxamide derivatives. Side-chain positioning (2-, 4-, 8-) modulates activity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.